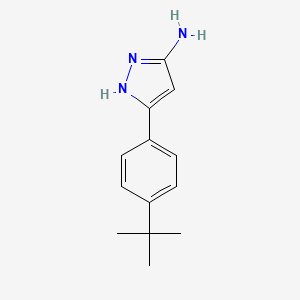

3-(4-tert-butylphenyl)-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

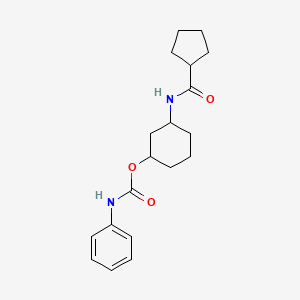

Overview

Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms . The “4-tert-butylphenyl” part suggests a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a tert-butyl group (a central carbon atom attached to three methyl groups) attached .

Molecular Structure Analysis

The molecular structure of this compound would likely involve a pyrazole ring attached to a phenyl ring via a carbon atom. The phenyl ring would have a tert-butyl group attached .Chemical Reactions Analysis

The compound, due to the presence of the pyrazole ring, might be involved in reactions typical for pyrazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure .Scientific Research Applications

Reactivity and Chemical Properties

- 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine and its derivatives have been studied for their reactivity and chemical properties. For instance, in one study, the reactivity of compound 1 under various agents was investigated, revealing the formation of corresponding amides 2-4 upon the reaction of carboxylic acids chlorides with amine 1. These compounds exhibited distinct absorption bands in their IR spectra, indicating the successful acylation of the amino group (Mironovich & Shcherbinin, 2014).

Structural and Spectroscopic Analysis

- Structural and spectroscopic analyses have played a crucial role in understanding the properties of 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine derivatives. For example, a crystal of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine was synthesized and characterized using X-ray diffraction and various spectroscopies. Density functional theory calculations were performed to support experimental results, demonstrating the molecule's stability and indicating its potential for nonlinear optical properties due to intramolecular charge transfer (Tamer et al., 2016).

Synthesis and Characterization

- Synthesis techniques for creating derivatives of 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine have been developed, such as the efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. This method is noted for its operational ease and short reaction time, with the structure of the synthesized compound fully characterized by various spectroscopic methods (Becerra, Rojas, & Castillo, 2021).

Crystal Structures and Hydrogen Bonding

- Studies have also delved into the crystal structures and hydrogen bonding of these compounds. For instance, the crystal structures of new 3,5-diaryl-1H-pyrazoles were determined, revealing interesting aspects like the formation of dimers through N–H…N intermolecular hydrogen bonds and the existence of compounds in different tautomeric forms. Such structural details provide insights into the molecular interactions and stability of these compounds (Wang, Zheng, & Fan, 2009).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-(4-tert-butylphenyl)-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-13(2,3)10-6-4-9(5-7-10)11-8-12(14)16-15-11/h4-8H,1-3H3,(H3,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMVEZWTACFRMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=NN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-tert-butylphenyl)-1H-pyrazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2443188.png)

![N-[[4-Propan-2-yloxy-2-(trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2443191.png)

![2-(3-Phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl)oxolane](/img/structure/B2443192.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(1-phenylethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2443198.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-fluorobenzyl)sulfonyl]-1H-indole](/img/structure/B2443202.png)